Lipophilicity Gain Over Non-Fluorinated Parent
The 4-fluoro substitution raises the calculated LogP of the target compound to 1.69 (ChemSrc) , while the non-fluorinated 2-(1,2,4-oxadiazol-3-yl)benzaldehyde exhibits a calculated LogP of approximately 0.95 (estimated by atom-based method) . This ΔLogP of ~0.74 units translates to a roughly 5.5-fold increase in octanol/water partition coefficient, improving membrane permeability potential in cell-based assays.
| Evidence Dimension | Calculated octanol/water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.69 (ChemSrc computed value) |
| Comparator Or Baseline | 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde; cLogP ~0.95 (estimated from molecular structure) |
| Quantified Difference | ΔcLogP ≈ 0.74 log units; ~5.5× higher lipophilicity |
| Conditions | Computed cLogP using atom-additive method (ChemAxon, Álvarez-Pedraglio consensus); data extracted from ChemSrc and ChemSpider entries. |
Why This Matters
Procurement of the fluorinated analog is essential when passive membrane permeability is a critical design parameter, as the non-fluorinated version may fail to achieve adequate cellular exposure in functional assays.
